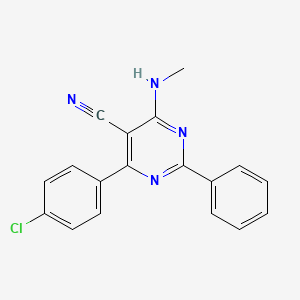

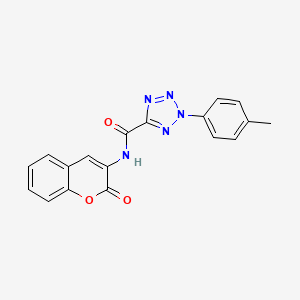

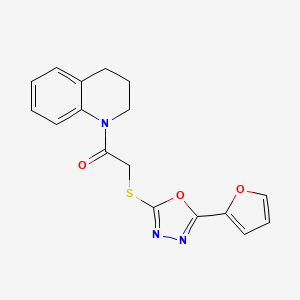

![molecular formula C26H23N3S3 B2483474 7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[(4-methylphenyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine CAS No. 672950-72-0](/img/structure/B2483474.png)

7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-[(4-methylphenyl)sulfanyl]pyrido[3',2':4,5]thieno[3,2-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The chemical compound belongs to a broader class of compounds known for their diverse pharmacological activities, which include anticancer, anti-inflammatory, and enzyme inhibition properties. Thienopyrimidines, in particular, have attracted attention due to their structural uniqueness and potential therapeutic applications.

Synthesis Analysis

The synthesis of thienopyrimidine derivatives often involves multi-step reactions, starting from simple thiophene carboxamides or similar precursors. A common strategy includes the cyclization of substituted thiophene with various reagents to form the core thienopyrimidine structure, followed by functionalization to introduce specific substituents (Akramov et al., 2016).

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives is characterized by X-ray crystallography, revealing intricate hydrogen-bonding patterns and molecular conformations that contribute to their biological activity. The positioning of substituents around the thienopyrimidine core significantly influences the compound's electronic properties and interactions with biological targets (Rodríguez et al., 2009).

Chemical Reactions and Properties

Thienopyrimidines undergo various chemical reactions, including nucleophilic substitutions and cyclization reactions, which allow for the introduction of diverse functional groups. These reactions are crucial for modifying the compound's chemical properties for specific biological activities (Brown & Ford, 1967).

Scientific Research Applications

Synthesis and Structural Analysis

- This compound is involved in the synthesis of new thieno[3,2-d]pyrimidine derivatives, exhibiting azido-tetrazole tautomerism and existing in solution as a mixture of azido and tetrazole tautomers (Sirakanyan, Hakobyan, & Hovakimyan, 2019).

- It is also a key element in the synthesis of fluorescent compounds, demonstrating strong solid-state fluorescence, essential for materials science and imaging applications (Yokota et al., 2012).

Chemical Reactivity and Compound Formation

- The compound is used in reactions to yield tetracyclic fused tetrazines and thiadiazines, showcasing its versatility in forming complex heterocyclic structures (Abbas, Riyadh, Abdallah, & Gomha, 2006).

- It has been utilized in the creation of functionally substituted pyrido[3',2':4,5]thieno[3,2-b]pyridines, revealing its adaptability in synthesizing diverse organic compounds (Ivanov et al., 1996).

Biological Activity and Potential Applications

- Studies have explored its use in the synthesis of derivatives with potent anticancer activity against various human cancer cell lines (Hafez & El-Gazzar, 2017).

- Its derivatives have been evaluated for anticonvulsive activity, indicating potential applications in pharmaceutical development (Dashyan, Paronikyan, Noravyan, & Paronikyan, 2016).

- Further research includes investigating its use as phosphodiesterase type 4 inhibitors, targeting respiratory diseases like asthma and COPD (Taltavull et al., 2010).

properties

IUPAC Name |

11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-(4-methylphenyl)sulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3S3/c1-15-5-9-19(10-6-15)14-30-26-28-22-21-17(3)13-18(4)27-24(21)32-23(22)25(29-26)31-20-11-7-16(2)8-12-20/h5-13H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEHUSGKRGXNPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)SC4=CC=C(C=C4)C)SC5=C3C(=CC(=N5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,6,7-Trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ace tic acid](/img/structure/B2483397.png)

![5-ethyl-7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2483405.png)

![4-nitro-N-[(1r,3r)-3-aminocyclobutyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2483408.png)

![N-(4-methoxyphenethyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2483414.png)